

A Comparative Analysis of Atomic Oxygen Resistant Polymers for Aerospace Applications

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For researchers, scientists, and drug development professionals operating in the aerospace sector, the selection of materials capable of withstanding the harsh environment of Low Earth Orbit (LEO) is paramount. **Atomic oxygen** (AO) is a primary cause of material degradation in LEO, leading to erosion and a decline in the performance of spacecraft components. This guide provides a comparative study of different polymers engineered for AO resistance, supported by experimental data and detailed methodologies to aid in the selection of optimal materials for specific applications.

Performance Comparison of Atomic Oxygen Resistant Polymers

The resistance of a polymer to **atomic oxygen** is primarily quantified by its erosion yield (E_Y) , which is the volume of material lost per incident oxygen atom, typically expressed in cm³/atom. A lower erosion yield indicates higher resistance to AO. This section compares the erosion yields of several key polymers used in aerospace applications.



Polymer	Trade Name/Type	Testing Environmen t	AO Fluence (atoms/cm²)	Erosion Yield (E _Y) (cm³/atom)	Reference
Polyimide	Kapton® HN	LEO (MISSE 2)	8.43 x 10 ²¹	2.81 x 10 ⁻²⁴	[1][2]
Polyimide	Kapton® H	Ground- based	8.0 x 10 ¹⁹	3.0 x 10 ⁻²⁴	[3]
POSS- Polyimide	7 wt% Si ₈ O ₁₂ SC	Ground- based	3.53 x 10 ²⁰	1.17 x 10 ⁻²⁵ (3.3% of Kapton H)	[4]
POSS- Polyimide	7 wt% SisO11 MC	Ground- based	4.10 x 10 ²⁰	1.56 x 10 ⁻²⁵ (3.8% of Kapton H)	[4]
POSS- Polyimide	POSS-PI-30	Ground- based	2.51 x 10 ²¹	1.64 x 10 ⁻²⁶	[5]
Fluorinated Ethylene Propylene	Teflon® FEP	LEO (LDEF)	High Fluence	3.64 x 10 ⁻²⁵	[6]
Fluorinated Ethylene Propylene	Teflon® FEP	LEO (MISSE 2)	8.43 x 10 ²¹	2.00 x 10 ⁻²⁵	[1]
Polysiloxane/ POSS Hybrid Coating on Kapton	-	Ground- based	1.5 x 10 ²¹	5.13 x 10 ⁻²⁶	[7]
Al ₂ O ₃ Coated POSS- Polyimide	-	Ground- based	-	Essentially zero	[8]

Key Observations:



- Kapton® polyimide, a widely used material in spacecraft construction, serves as a baseline for comparison and exhibits a relatively high erosion yield.[1][2][3]
- Polyhedral Oligomeric Silsesquioxane (POSS) modified polyimides demonstrate significantly improved AO resistance. The incorporation of POSS into the polyimide matrix leads to the formation of a protective silica (SiO_x) passivation layer upon exposure to **atomic oxygen**, which dramatically reduces the erosion yield by up to two orders of magnitude compared to neat Kapton®.[4][5][9][10] The level of AO resistance in POSS-polyimides is dependent on the POSS loading concentration.[4][5]
- Teflon® FEP (Fluorinated Ethylene Propylene), another commonly used spacecraft material, inherently possesses a higher resistance to **atomic oxygen** than Kapton®.[1][6]
- Protective coatings, such as polysiloxane/POSS hybrids and aluminum oxide (Al₂O₃) applied via atomic layer deposition, offer exceptional protection against atomic oxygen, with erosion yields approaching zero in the case of Al₂O₃ coatings.[7][8]

Experimental Protocols

A standardized approach to testing the **atomic oxygen** resistance of materials is crucial for obtaining comparable and reliable data. The following protocols are based on established methods and standards, such as ASTM E2089.[11][12][13][14][15]

Atomic Oxygen Exposure

Objective: To expose material samples to a controlled flux of **atomic oxygen** that simulates the LEO environment.

Methodology:

- Facility: The exposure is conducted in a high-vacuum chamber equipped with an atomic
 oxygen source. Common sources include plasma ashers, ion sources, and laser detonation
 sources.
- Sample Preparation:
 - Samples are cut to a standard size (e.g., 1-inch diameter discs).



- Prior to exposure, samples are thoroughly cleaned to remove any surface contaminants.
- The initial mass of each sample is precisely measured using a microbalance after a dehydration process (e.g., vacuum baking) to ensure a consistent hydration state.[16][17]
- Exposure Conditions:
 - Atomic Oxygen Energy: Typically around 5 eV to simulate the orbital velocity of spacecraft.
 - **Atomic Oxygen** Flux: The rate of **atomic oxygen** arrival at the sample surface, usually in the range of 10¹⁴ to 10¹⁶ atoms/(cm²·s).
 - Fluence: The total number of atomic oxygen atoms impacting the sample surface over the exposure duration. This is a critical parameter and is often determined using a Kapton® H witness sample with a known erosion yield.[18]
 - Vacuum: The background pressure in the chamber is maintained at a high vacuum to minimize contamination.

Procedure:

- Mount the prepared samples and a Kapton® H witness sample in the exposure chamber.
- Evacuate the chamber to the required base pressure.
- Activate the atomic oxygen source and expose the samples for a predetermined duration to achieve the target fluence.
- Continuously monitor and record the exposure parameters.
- After exposure, vent the chamber and carefully remove the samples.

Mass Loss Measurement

Objective: To quantify the amount of material eroded by **atomic oxygen**.

Methodology:



- Instrumentation: A high-precision microbalance is used for all mass measurements.
- Procedure:
 - After AO exposure, the samples are again subjected to the same dehydration process used for the pre-exposure mass measurement to ensure consistency.
 - The final mass of each dehydrated sample is measured.
 - \circ The mass loss (Δ M) is calculated as the difference between the initial and final masses.

Calculation of Erosion Yield (E_Y)

Objective: To determine the volume of material lost per incident oxygen atom.

Methodology:

The erosion yield is calculated using the following formula:

$$E_Y = \Delta M / (A * \rho * F)$$

Where:

- ΔM is the mass loss of the sample (g).
- A is the exposed surface area of the sample (cm²).
- ρ is the density of the sample material (g/cm³).
- F is the **atomic oxygen** fluence (atoms/cm²), determined from the mass loss of the Kapton® H witness sample.

Surface Analysis Techniques

Objective: To characterize the morphological and chemical changes on the polymer surface after AO exposure.

 Scanning Electron Microscopy (SEM): Used to visualize the surface topography and identify features such as erosion cones, pitting, and cracking.

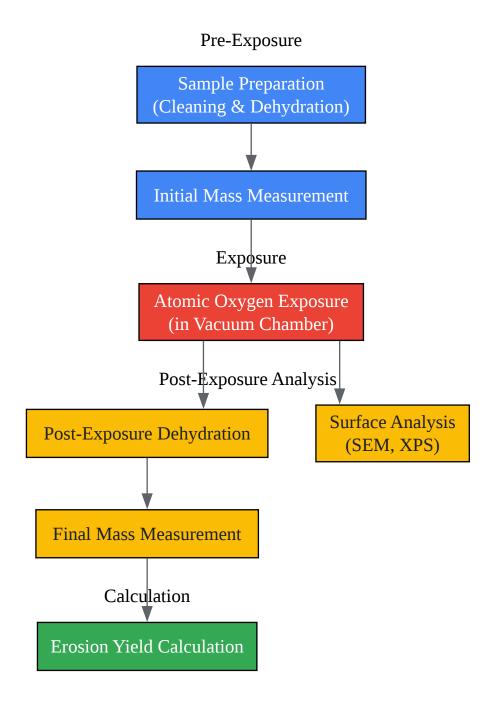


• X-ray Photoelectron Spectroscopy (XPS): Employed to determine the elemental composition of the surface and to confirm the formation of protective passivation layers (e.g., SiO_× on POSS-polyimides).

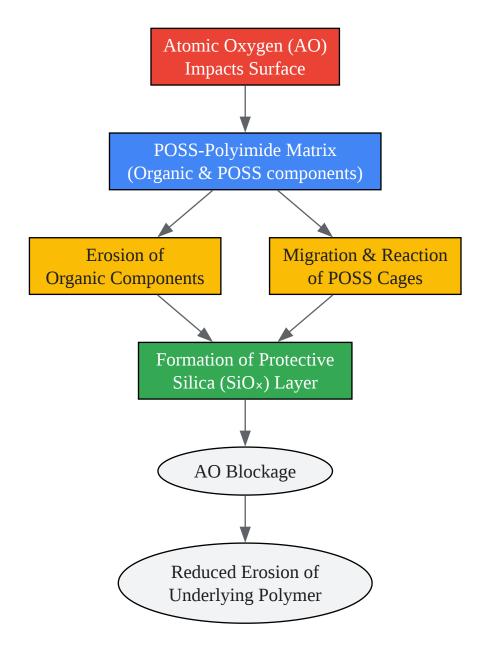
Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the **atomic oxygen** resistance of polymers.









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